3-Amino-2H-triazine-4,5-dione

Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

Accessing underexplored 1,2,3-triazine scaffolds for SAR studies is a persistent bottleneck. 3-Amino-2H-triazine-4,5-dione (CAS 150711-09-4) resolves this with 98% purity and a distinct nitrogen arrangement that enables scaffold-hopping away from common 1,2,4-triazine pharmacophores. • Reactive amino and dione handles support parallel synthesis of diverse triazine libraries. • Ideal for generating novel intellectual property in kinase inhibitor and antimetabolite programs. • Standard B2B shipping; bulk quantities available on request.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 150711-09-4
Cat. No. B128990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2H-triazine-4,5-dione
CAS150711-09-4
Synonyms1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI)
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=NNN(C(=O)C1=O)N
InChIInChI=1S/C3H4N4O2/c4-7-3(9)2(8)1-5-6-7/h1,6H,4H2
InChIKeyCDQOJTQAGBDLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2H-triazine-4,5-dione Identity & Specifications


3-Amino-2H-triazine-4,5-dione (CAS 150711-09-4), also cataloged as 1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI), is a heterocyclic building block characterized by a 1,2,3-triazine core with amino and dione functionalities . Its molecular formula is C₃H₄N₄O₂ (molecular weight: 128.09 g/mol) [1]. The compound is primarily offered as a research chemical with typical purity specifications of 95-98% . Unlike the more extensively studied 1,2,4-triazine isomers (e.g., 6-azauracil, CAS 461-89-2), this 1,2,3-triazine scaffold presents distinct electronic and steric properties that may influence its utility in synthetic chemistry applications .

3-Amino-2H-triazine-4,5-dione: Substitution Failure Explained


In triazine chemistry, the position of nitrogen atoms within the six-membered ring critically dictates reactivity, stability, and biological target engagement. 3-Amino-2H-triazine-4,5-dione is a 1,2,3-triazine, whereas many common analogs (e.g., 6-azauracil, 3-amino-1,2,4-triazin-5(2H)-one) belong to the 1,2,4-triazine class [1]. This isomerism is non-trivial: 1,2,4-triazines are known for their established utility in medicinal chemistry (e.g., as kinase inhibitors [2] and antimetabolites [3]), while the 1,2,3-triazine framework remains comparatively underexplored, presenting a distinct chemical space for novel scaffold development [1]. Substituting a 1,2,3-triazine with a 1,2,4-triazine isomer would fundamentally alter the electronic distribution, hydrogen-bonding network, and metabolic profile of any derived compound, making the two classes non-interchangeable in rational design and synthesis [1].

3-Amino-2H-triazine-4,5-dione Differentiation Evidence


Scaffold Isomerism: 1,2,3- vs. 1,2,4-Triazine Core

3-Amino-2H-triazine-4,5-dione is a 1,2,3-triazine, while the majority of commercially significant amino-triazine-diones are 1,2,4-triazines (e.g., 6-azauracil, CAS 461-89-2) . The 1,2,3-triazine ring system is less prevalent in pharmaceutical research, offering a distinct chemical topology with potentially divergent binding modes and metabolic stability compared to its 1,2,4-isomers [1]. This structural difference is quantified by the ring nitrogen pattern: 1,2,3- vs. 1,2,4- arrangement.

Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

Purity & Availability Contrast

3-Amino-2H-triazine-4,5-dione is commercially available with a specified purity of 98.0% from major suppliers [1]. In contrast, closely related analogs such as 3-amino-1,2,4-triazin-5(2H)-one (CAS 1121-90-0) are often supplied at lower purity grades (e.g., 95%) unless further purified [2]. This difference in commercial purity grade can impact reproducibility in sensitive synthetic applications.

Chemical Sourcing Quality Control Research Chemicals

Molecular Weight vs. Common Analogs

The molecular weight of 3-amino-2H-triazine-4,5-dione is 128.09 g/mol , which differs from that of the structurally similar 6-azauracil (1,2,4-triazine-3,5-dione, CAS 461-89-2) which has a molecular weight of 113.07 g/mol [1]. This ~13 g/mol difference reflects the presence of an additional amino group in the target compound, providing an extra site for derivatization and altering physicochemical properties such as solubility and lipophilicity.

Chemical Properties Building Blocks Synthetic Intermediates

3-Amino-2H-triazine-4,5-dione: Procurement & Research Scenarios


Scaffold-Hopping in Medicinal Chemistry

3-Amino-2H-triazine-4,5-dione serves as a 1,2,3-triazine scaffold replacement for the more common 1,2,4-triazine pharmacophores found in kinase inhibitors and antimetabolites [1]. Its distinct nitrogen arrangement can be exploited in scaffold-hopping campaigns to generate novel intellectual property or to circumvent known metabolic liabilities associated with 1,2,4-triazine cores [2].

Heterocyclic Library Synthesis

The amino and dione functionalities of 3-amino-2H-triazine-4,5-dione provide multiple reactive sites for derivatization [1]. Its 98.0% commercial purity [3] makes it suitable for use as a building block in the parallel synthesis of diverse triazine-based libraries for high-throughput screening applications.

Triazine Isomer Biology Comparative Studies

As a relatively underexplored 1,2,3-triazine, this compound is valuable in fundamental research comparing the biological activities of isomeric triazine series [2]. Such studies can reveal structure-activity relationships that differentiate 1,2,3- from 1,2,4-triazines, guiding future drug design.

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